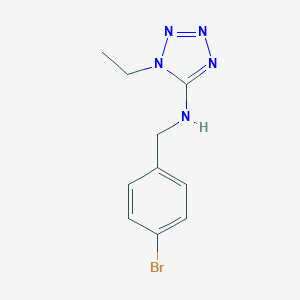![molecular formula C13H9BrClNO3 B275730 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene, also known as BCNB, is an organic compound that has been extensively studied for its potential use in scientific research. BCNB is a derivative of nitrobenzene and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene involves the covalent modification of the active site of PTPs. 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene contains a nitro group, which is reduced to a nitroso group in the presence of PTPs. The resulting nitroso group then reacts with a cysteine residue in the active site of the enzyme, forming a covalent adduct and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects
In addition to its PTP inhibitory activity, 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene has been found to exhibit a range of other interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene has also been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in the regulation of cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene for lab experiments is its relatively simple synthesis method, which can be carried out in a standard laboratory setting. Additionally, its PTP inhibitory activity is highly selective, making it a promising lead compound for the development of new therapeutics. However, one limitation of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene is its relatively low potency, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research involving 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene. One area of interest is the development of more potent derivatives of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene that exhibit enhanced PTP inhibitory activity. Another area of interest is the development of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene-based therapeutics for the treatment of diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene involves the reaction of 3-chlorobenzyl alcohol with 1-bromo-2-nitrobenzene in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene as a yellow solid. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
Scientific Research Applications
1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of interesting biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a critical role in the regulation of cellular signaling pathways, and their dysregulation has been implicated in a range of diseases, including cancer, diabetes, and autoimmune disorders. 1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene has been shown to selectively inhibit certain PTPs, making it a promising lead compound for the development of new therapeutics.
properties
Molecular Formula |
C13H9BrClNO3 |
|---|---|
Molecular Weight |
342.57 g/mol |
IUPAC Name |
1-bromo-2-[(3-chlorophenyl)methoxy]-3-nitrobenzene |
InChI |
InChI=1S/C13H9BrClNO3/c14-11-5-2-6-12(16(17)18)13(11)19-8-9-3-1-4-10(15)7-9/h1-7H,8H2 |
InChI Key |
WVSVZEXBCVDGRP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)


